molecular formula C29H29NO8 B12737084 N-Caffeoyl-N-deacetylcolchicine CAS No. 134568-34-6

N-Caffeoyl-N-deacetylcolchicine

Cat. No.: B12737084
CAS No.: 134568-34-6
M. Wt: 519.5 g/mol
InChI Key: MTVBVFSGDINIEK-YLZBSDIZSA-N
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Description

N-Caffeoyl-N-deacetylcolchicine is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum. This compound is characterized by the presence of a caffeoyl group attached to the nitrogen atom of deacetylcolchicine. It is known for its potential biological activities, particularly in the field of cancer research due to its ability to interact with microtubules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Caffeoyl-N-deacetylcolchicine typically involves the reaction of deacetylcolchicine with caffeic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Caffeoyl-N-deacetylcolchicine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cell division and microtubule dynamics.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells by disrupting microtubule formation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Caffeoyl-N-deacetylcolchicine involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Caffeoyl-N-deacetylcolchicine is unique due to the presence of the caffeoyl group, which enhances its biological activity and specificity. This modification allows for better interaction with molecular targets and potentially reduces toxicity compared to other colchicine derivatives .

Properties

CAS No.

134568-34-6

Molecular Formula

C29H29NO8

Molecular Weight

519.5 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]prop-2-enamide

InChI

InChI=1S/C29H29NO8/c1-35-24-11-8-18-19(15-23(24)33)20(30-26(34)12-6-16-5-10-21(31)22(32)13-16)9-7-17-14-25(36-2)28(37-3)29(38-4)27(17)18/h5-6,8,10-15,20,31-32H,7,9H2,1-4H3,(H,30,34)/b12-6+/t20-/m0/s1

InChI Key

MTVBVFSGDINIEK-YLZBSDIZSA-N

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

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